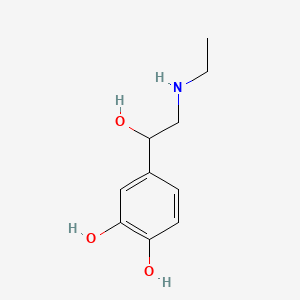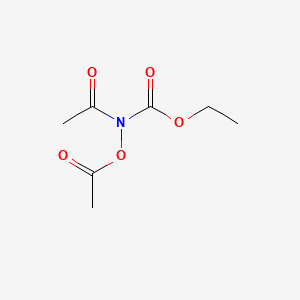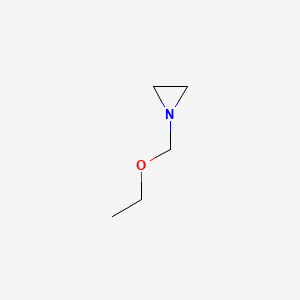
1-(Ethoxymethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)aziridine is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of ethoxymethylamine with an epoxide under basic conditions, leading to the formation of the aziridine ring. Another method includes the use of aziridination reactions, where alkenes react with nitrenes generated in situ from azides or other nitrogen sources .
Industrial Production Methods: Industrial production of this compound often involves the large-scale synthesis of aziridines through cyclization of haloamines or amino alcohols. The process typically requires high temperatures and the presence of catalysts to achieve efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethoxymethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: Substitution at the nitrogen atom or the ethoxymethyl group can be achieved using appropriate reagents.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Ring-Opened Products: Amines, alcohols, and thiols.
Oxidized Products: Aziridine N-oxides.
Reduced Products: Primary or secondary amines.
Applications De Recherche Scientifique
1-(Ethoxymethyl)aziridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Industry: Utilized in the production of polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-(Ethoxymethyl)aziridine primarily involves the ring-opening reactions facilitated by its strained three-membered ring. The compound can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This property is particularly useful in medicinal chemistry for designing drugs that target specific proteins or DNA sequences .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound with a similar three-membered ring structure.
Azetidine: A four-membered ring analog with similar reactivity but different ring strain and properties.
Ethyleneimine: Another three-membered ring compound with different substituents and reactivity.
Uniqueness: This modification allows for more diverse chemical transformations and applications compared to its simpler analogs .
Propriétés
IUPAC Name |
1-(ethoxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-7-5-6-3-4-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENVVFCCWJGPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166625 |
Source


|
| Record name | Aziridine, 1-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-49-3 |
Source


|
| Record name | Aziridine, 1-(ethoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine, 1-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
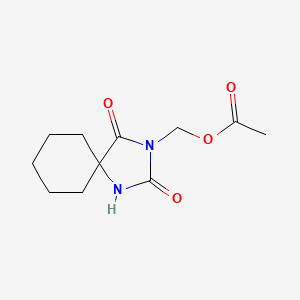
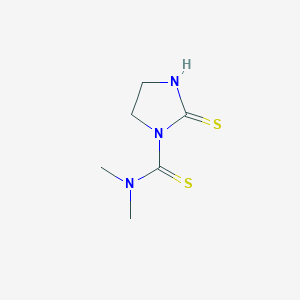

![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)
silane](/img/structure/B14752059.png)

![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)

![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
